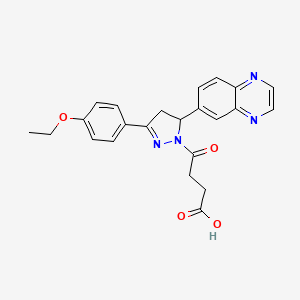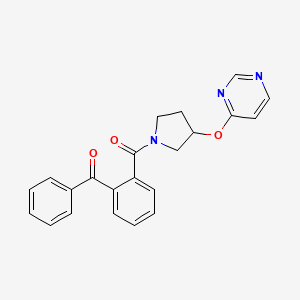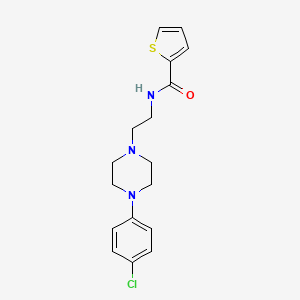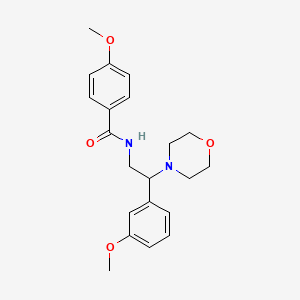
4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxalin-6-yl and 4,5-dihydro-1H-pyrazol-1-yl groups would likely contribute to the compound’s rigidity and potentially its ability to participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the balance of polar and nonpolar groups .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
Quinoxaline derivatives have been extensively explored for their utility in synthesizing novel heterocyclic compounds. For instance, the acid-catalyzed rearrangement of a quinoxaline system with ethyl acetoacetate facilitates the synthesis of benzimidazoles, showcasing a novel method for constructing heterocycles which could have implications in drug discovery and materials science (Mamedov et al., 2011).
Corrosion Inhibition
Quinoxaline-based compounds have been identified as effective corrosion inhibitors, particularly in the protection of metals in acidic environments. Experimental and computational studies of quinoxaline derivatives demonstrate their efficacy in retarding the corrosion rate of mild steel, with insights into the adsorption behavior and protective film formation on metal surfaces (Olasunkanmi & Ebenso, 2019).
Antimicrobial Applications
The antimicrobial potential of quinoxaline derivatives is highlighted through the synthesis of novel compounds with significant activity against various bacterial and fungal strains. This suggests the potential for developing new antibiotics or disinfectants based on quinoxaline frameworks (Holla et al., 2006).
Materials Science and Photovoltaic Applications
In the realm of materials science, quinoxaline derivatives have been investigated for their structural and optical properties, with applications in organic electronics and photodiode fabrication. The photovoltaic properties of these compounds, when used in organic–inorganic photodiode fabrication, demonstrate their potential in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-2-31-17-6-3-15(4-7-17)19-14-21(27(26-19)22(28)9-10-23(29)30)16-5-8-18-20(13-16)25-12-11-24-18/h3-8,11-13,21H,2,9-10,14H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYBXAZDMIFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)
![2-(2-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2814502.png)
![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)

![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)
![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)


![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)